molecular formula C13H20ClN B13578646 rac-(2R,5S)-5-methyl-2-(3-methylphenyl)piperidinehydrochloride,trans

rac-(2R,5S)-5-methyl-2-(3-methylphenyl)piperidinehydrochloride,trans

Katalognummer: B13578646
Molekulargewicht: 225.76 g/mol
InChI-Schlüssel: DJYDKCZPLOIQHV-YLAFAASESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-(2R,5S)-5-methyl-2-(3-methylphenyl)piperidinehydrochloride,trans is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry and is often used in research due to its specific chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,5S)-5-methyl-2-(3-methylphenyl)piperidinehydrochloride,trans typically involves the reaction of 3-methylbenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then reduced to form the piperidine ring. The hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common methods include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

rac-(2R,5S)-5-methyl-2-(3-methylphenyl)piperidinehydrochloride,trans undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

rac-(2R,5S)-5-methyl-2-(3-methylphenyl)piperidinehydrochloride,trans has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of rac-(2R,5S)-5-methyl-2-(3-methylphenyl)piperidinehydrochloride,trans involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • rac-(2R,4R)-2-(3-chlorophenyl)oxan-4-amine hydrochloride, trans
  • Ethyl 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate

Uniqueness

rac-(2R,5S)-5-methyl-2-(3-methylphenyl)piperidinehydrochloride,trans is unique due to its specific stereochemistry and the presence of both methyl and phenyl groups. This combination of features gives it distinct chemical and biological properties compared to similar compounds.

Eigenschaften

Molekularformel

C13H20ClN

Molekulargewicht

225.76 g/mol

IUPAC-Name

(2S,5R)-5-methyl-2-(3-methylphenyl)piperidine;hydrochloride

InChI

InChI=1S/C13H19N.ClH/c1-10-4-3-5-12(8-10)13-7-6-11(2)9-14-13;/h3-5,8,11,13-14H,6-7,9H2,1-2H3;1H/t11-,13+;/m1./s1

InChI-Schlüssel

DJYDKCZPLOIQHV-YLAFAASESA-N

Isomerische SMILES

C[C@@H]1CC[C@H](NC1)C2=CC=CC(=C2)C.Cl

Kanonische SMILES

CC1CCC(NC1)C2=CC=CC(=C2)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.